![molecular formula C15H21O7P B12595168 2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid CAS No. 604003-01-2](/img/structure/B12595168.png)
2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid is a complex organic compound with a unique structure that includes a phosphoryl group, a phenylpropoxy group, and a pentanedioic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-phenylpropyl alcohol with a phosphorylating agent to form the phosphoryl intermediate. This intermediate is then reacted with pentanedioic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenylpropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce different alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group plays a crucial role in these interactions, often acting as a binding site for specific proteins. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxyphenylphosphinyl-propanoic acid: Shares a similar phosphoryl group but differs in the backbone structure.
2-Carboxyethyl(phenyl)phosphinic acid: Similar in having a carboxyethyl group but with different substituents on the phosphoryl group.
Uniqueness
2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
604003-01-2 |
|---|---|
Molekularformel |
C15H21O7P |
Molekulargewicht |
344.30 g/mol |
IUPAC-Name |
2-[[hydroxy(3-phenylpropoxy)phosphoryl]methyl]pentanedioic acid |
InChI |
InChI=1S/C15H21O7P/c16-14(17)9-8-13(15(18)19)11-23(20,21)22-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,17)(H,18,19)(H,20,21) |
InChI-Schlüssel |
SZCDXRVHERMEJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCOP(=O)(CC(CCC(=O)O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Cyclopentyl-2-{[3-(cyclopentylmethyl)-2-quinolinyl]sulfanyl}acetamide](/img/structure/B12595091.png)
![1-[4-(Thiomorpholine-4-sulfonyl)-phenyl]-ethanone](/img/structure/B12595094.png)
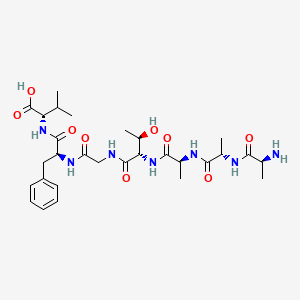
![3-{4-[(Undec-10-en-1-yl)oxy]phenyl}prop-2-enoic acid](/img/structure/B12595104.png)
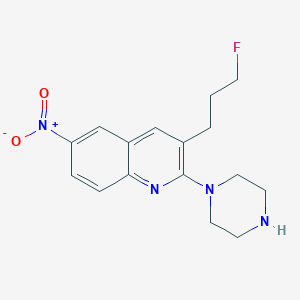

![3-Pyridinepropanoic acid,a-[(1E)-2-[4-[[(4-chlorophenyl)methyl][[4-(trifluoromethoxy)phenyl]sulfonyl]amino]phenyl]ethenyl]-](/img/structure/B12595120.png)
![3-(Dodecyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12595127.png)
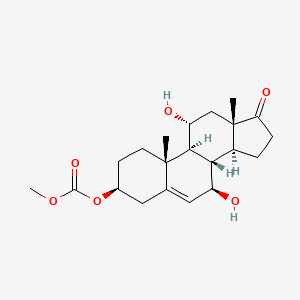
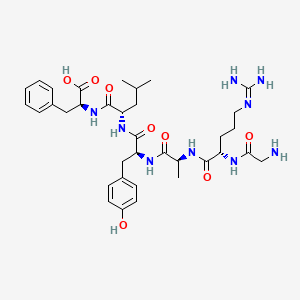
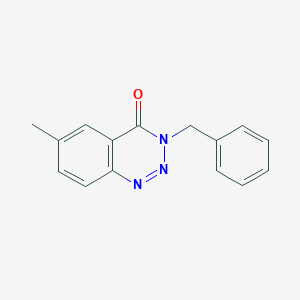
![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B12595152.png)

